molecular formula C21H22N2O4S B2417211 2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922807-10-1

2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2417211
CAS No.: 922807-10-1
M. Wt: 398.48
InChI Key: XEQVFSICKNTSHQ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule that features a thiazole core scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research. The compound's molecular architecture, which integrates a 2,3-dimethoxybenzamide moiety linked to a 4-(4-propoxyphenyl)thiazole group, suggests it is an intermediate or target molecule for developing novel therapeutic agents. Thiazole and benzamide derivatives are frequently investigated for their diverse biological activities. Specifically, thiazole-containing compounds are a prominent area of study in infectious disease research, showing potent activity against challenging targets such as Mycobacterium tuberculosis . Furthermore, structurally similar 2-aminothiazole derivatives have been documented in patent literature for their application as antitumor agents, highlighting the therapeutic relevance of this chemical class . The presence of the propoxy substituent on the phenyl ring can influence the compound's pharmacokinetic properties, including its metabolic stability and membrane permeability. This makes it a valuable chemical tool for researchers in hit-to-lead optimization campaigns, particularly for probing structure-activity relationships (SAR) in biological screening. The compound is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-12-27-15-10-8-14(9-11-15)17-13-28-21(22-17)23-20(24)16-6-5-7-18(25-2)19(16)26-3/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQVFSICKNTSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Q & A

Q. What are the established synthetic routes for 2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Intermediate Preparation : React 4-(4-propoxyphenyl)-1,3-thiazol-2-amine with 2,3-dimethoxybenzoyl chloride under Schotten-Baumann conditions (0–5°C, pH 9–10) to form the amide bond .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yields >70% are achievable with strict pH and temperature control .

  • Key Conditions :
StepSolventCatalystTemperatureYield (%)
AmidationTHFNone0–5°C75–80
PurificationEthanolRT85–90

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing the compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Employ SHELX software for structure refinement. High-resolution data (R-factor < 0.05) ensures accurate bond-length and angle measurements .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 439.15) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in modulating biological targets?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified methoxy, propoxy, or thiazole groups (e.g., replacing methoxy with hydroxyl to assess hydrogen bonding ).
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (IC50_{50} comparisons). For example, analogs with bulkier substituents may show reduced cell permeability .
  • Computational Docking : Use AutoDock Vina to predict binding poses against targets like EGFR or tubulin. Validate with mutagenesis studies (e.g., Kd values from SPR) .

Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
  • Dose-Response Analysis : Test a wide concentration range (1 nM–100 µM) to identify off-target effects at higher doses.
  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal half-life) to explain discrepancies between in vitro and in vivo activity .

Q. How can computational modeling be integrated with experimental data to predict the compound’s binding interactions with therapeutic targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations (e.g., with GROMACS) .
  • Free Energy Calculations : Use MM/GBSA to estimate binding affinity (ΔG). Compare with experimental IC50_{50} values for correlation .
  • Mutagenesis Validation : Replace key residues (e.g., EGFR Thr790) to test predicted hydrogen bonds or steric clashes .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability profiles of this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, PBS, and cell media (e.g., DMEM + 10% FBS) using nephelometry .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust formulation (e.g., cyclodextrin complexation) if degradation exceeds 10% .

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